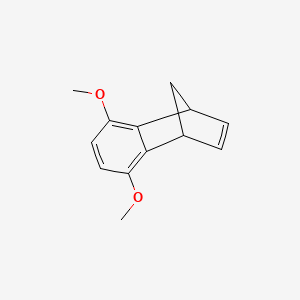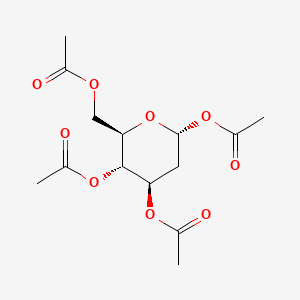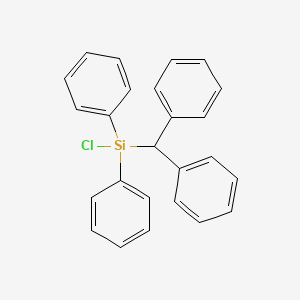
Chlorodiphenyl(diphenylmethyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chlorodiphenyl(diphenylmethyl)silane is an organosilicon compound with the molecular formula C25H21ClSi It is a unique compound that features a silicon atom bonded to two phenyl groups, one diphenylmethyl group, and one chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Chlorodiphenyl(diphenylmethyl)silane can be synthesized through several methods. One common approach involves the reaction of diphenylmethylchlorosilane with phenylmagnesium bromide in the presence of a catalyst. The reaction is typically carried out in an inert atmosphere to prevent unwanted side reactions. The reaction conditions often include low temperatures to control the reaction rate and improve yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high purity and yield. The production process is optimized to minimize by-products and reduce costs .
Chemical Reactions Analysis
Types of Reactions
Chlorodiphenyl(diphenylmethyl)silane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as alkoxides or amines, to form new organosilicon compounds.
Reduction Reactions: The compound can be reduced using hydride sources like lithium aluminum hydride to form silanes with different functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium alkoxides and amines.
Reduction Reactions: Lithium aluminum hydride is a common reducing agent used in these reactions.
Major Products Formed
Scientific Research Applications
Chlorodiphenyl(diphenylmethyl)silane has several scientific research applications:
Materials Science: The compound is used in the development of new materials with unique electronic and photophysical properties.
Biology and Medicine:
Mechanism of Action
The mechanism of action of chlorodiphenyl(diphenylmethyl)silane involves its ability to undergo various chemical reactions due to the presence of the reactive chlorine atom and the silicon center. The silicon atom can stabilize positive charges through hyperconjugation, making the compound reactive towards electrophiles . The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
Comparison with Similar Compounds
Chlorodiphenyl(diphenylmethyl)silane can be compared with other organosilicon compounds, such as:
Diphenylmethylsilane: Lacks the chlorine atom, making it less reactive in substitution reactions.
Triphenylsilane: Contains three phenyl groups bonded to silicon, offering different electronic properties and reactivity.
Phenylsilane: Contains only one phenyl group, making it less sterically hindered and more reactive in certain reactions.
The uniqueness of this compound lies in its specific structure, which provides a balance of reactivity and stability, making it suitable for a wide range of applications .
Properties
CAS No. |
56042-17-2 |
|---|---|
Molecular Formula |
C25H21ClSi |
Molecular Weight |
385.0 g/mol |
IUPAC Name |
benzhydryl-chloro-diphenylsilane |
InChI |
InChI=1S/C25H21ClSi/c26-27(23-17-9-3-10-18-23,24-19-11-4-12-20-24)25(21-13-5-1-6-14-21)22-15-7-2-8-16-22/h1-20,25H |
InChI Key |
JQHRMCIYDIBZKO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)[Si](C3=CC=CC=C3)(C4=CC=CC=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





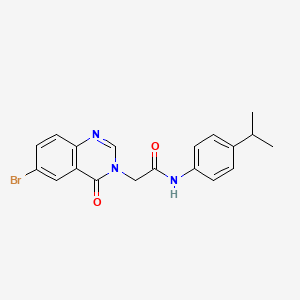
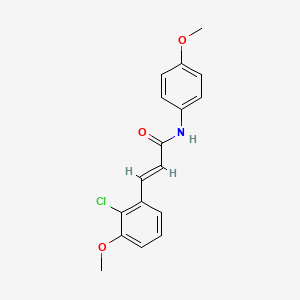
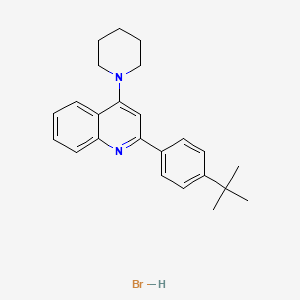
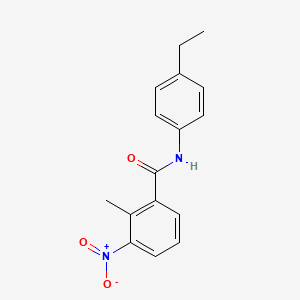
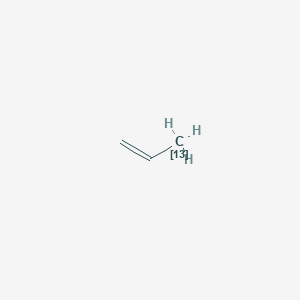
![Anthracene, 9-[[(4-methylphenyl)thio]methyl]-](/img/structure/B11944104.png)
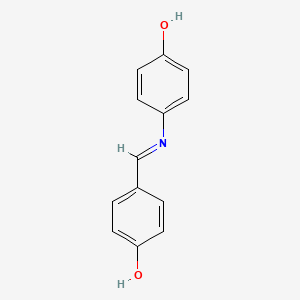
![1-(4-{(E)-[4-(1,3-dihydro-2H-isoindol-2-yl)-3-methoxyphenyl]diazenyl}phenyl)ethanone](/img/structure/B11944116.png)
